2-(3-Bromopyridin-1-ium-1-yl)-1-(2,4,6-trimethyl-3-nitrophenyl)ethanone;bromide
Overview
Description
2-(3-Bromopyridin-1-ium-1-yl)-1-(2,4,6-trimethyl-3-nitrophenyl)ethanone;bromide is a complex organic compound that features a bromopyridinium moiety and a trimethyl-nitrophenyl ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopyridin-1-ium-1-yl)-1-(2,4,6-trimethyl-3-nitrophenyl)ethanone;bromide typically involves the following steps:
Formation of the Bromopyridinium Moiety: This can be achieved by bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The bromopyridinium intermediate is then coupled with 2,4,6-trimethyl-3-nitrobenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) to form the desired ethanone structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone moiety, to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under conditions such as catalytic hydrogenation.
Substitution: The bromine atom in the bromopyridinium moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Sodium azide (NaN3), thiols (R-SH)
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Amines
Substitution: Azides, thioethers
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used to study biological pathways due to its unique structure.
Medicine
Drug Development:
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromopyridin-1-ium-1-yl)-1-(2,4,6-trimethyl-3-nitrophenyl)ethanone;bromide involves its interaction with molecular targets such as enzymes or receptors. The bromopyridinium moiety can interact with nucleophilic sites, while the nitrophenyl ethanone structure can participate in electron transfer reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloropyridin-1-ium-1-yl)-1-(2,4,6-trimethyl-3-nitrophenyl)ethanone;chloride
- 2-(3-Iodopyridin-1-ium-1-yl)-1-(2,4,6-trimethyl-3-nitrophenyl)ethanone;iodide
Uniqueness
2-(3-Bromopyridin-1-ium-1-yl)-1-(2,4,6-trimethyl-3-nitrophenyl)ethanone;bromide is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This can influence the compound’s reactivity and its interactions with biological targets, making it distinct from its chloro and iodo analogs.
Properties
IUPAC Name |
2-(3-bromopyridin-1-ium-1-yl)-1-(2,4,6-trimethyl-3-nitrophenyl)ethanone;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN2O3.BrH/c1-10-7-11(2)16(19(21)22)12(3)15(10)14(20)9-18-6-4-5-13(17)8-18;/h4-8H,9H2,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOKBSFSUQYIFW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)C[N+]2=CC=CC(=C2)Br)C)[N+](=O)[O-])C.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Br2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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